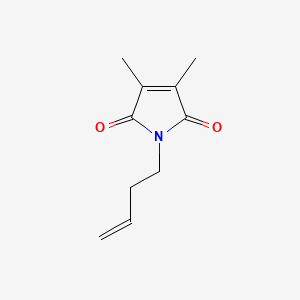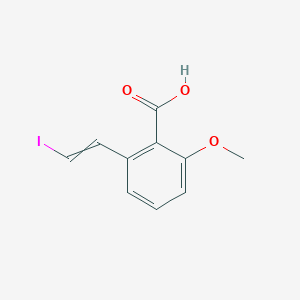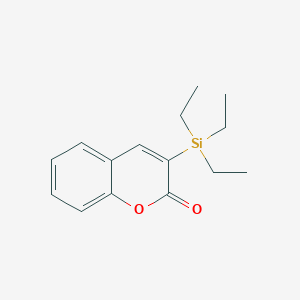![molecular formula C36H30N4 B12594527 4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] CAS No. 643029-63-4](/img/structure/B12594527.png)
4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,3-phenylene linkage flanked by two imidazole rings, each substituted with naphthalen-1-yl and 2,2-dimethyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] typically involves multi-step organic reactions. One common method includes the condensation of 1,3-phenylenediamine with naphthaldehyde derivatives under acidic conditions, followed by cyclization to form the imidazole rings. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized using strong oxidizing agents, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the naphthalen-1-yl groups, converting them to more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products: The major products formed from these reactions include imidazole N-oxides, reduced naphthalene derivatives, and various substituted imidazole compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as fluorescent probes for imaging applications .
Medicine: In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties .
Mecanismo De Acción
The mechanism of action of 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the naphthalen-1-yl groups can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- N,N’-(1,3-Phenylene)dimaleimide
- (2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]
Comparison: Compared to these similar compounds, 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] stands out due to its unique combination of imidazole and naphthalene moieties. This structural arrangement imparts distinct electronic and steric properties, making it more versatile in various applications.
Propiedades
Número CAS |
643029-63-4 |
|---|---|
Fórmula molecular |
C36H30N4 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
4-[3-(2,2-dimethyl-5-naphthalen-1-ylimidazol-4-yl)phenyl]-2,2-dimethyl-5-naphthalen-1-ylimidazole |
InChI |
InChI=1S/C36H30N4/c1-35(2)37-31(33(39-35)29-20-10-14-23-12-5-7-18-27(23)29)25-16-9-17-26(22-25)32-34(40-36(3,4)38-32)30-21-11-15-24-13-6-8-19-28(24)30/h5-22H,1-4H3 |
Clave InChI |
XCFTVBYBGQHVPH-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(C(=N1)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)C5=NC(N=C5C6=CC=CC7=CC=CC=C76)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)

![Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-](/img/structure/B12594487.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)](/img/structure/B12594497.png)
![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)

![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
